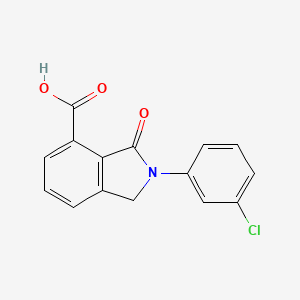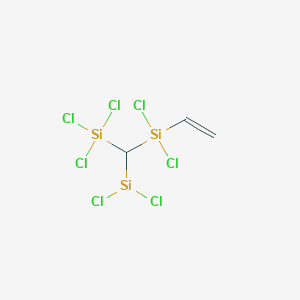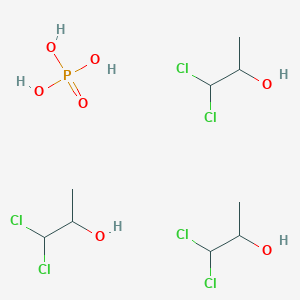
1,1-Dichloropropan-2-ol;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloropropan-2-ol;phosphoric acid is a chemical compound with the molecular formula C9H21Cl6O7P It is a chlorinated organic compound that contains both dichloropropanol and phosphoric acid moieties
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloropropan-2-ol can be synthesized through the chlorination of propan-2-ol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,1-dichloro derivative.
Industrial Production Methods
Industrial production of 1,1-Dichloropropan-2-ol;phosphoric acid involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound.
化学反应分析
Types of Reactions
1,1-Dichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the dichloro groups to chloro or hydroxy groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated ketones or aldehydes.
Reduction: Chloro or hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1-Dichloropropan-2-ol;phosphoric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a reagent in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,1-Dichloropropan-2-ol;phosphoric acid involves its interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The molecular targets and pathways involved include enzymes responsible for detoxification and metabolic processes.
相似化合物的比较
Similar Compounds
1,3-Dichloropropan-2-ol: Another chlorinated propanol with similar chemical properties.
3-Monochloropropane-1,2-diol: A related compound with one chlorine atom and similar reactivity.
1,1-Dichloropropanone: A chlorinated ketone with similar structural features.
Uniqueness
1,1-Dichloropropan-2-ol;phosphoric acid is unique due to the presence of both dichloropropanol and phosphoric acid moieties
属性
CAS 编号 |
144189-33-3 |
|---|---|
分子式 |
C9H21Cl6O7P |
分子量 |
484.9 g/mol |
IUPAC 名称 |
1,1-dichloropropan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6Cl2O.H3O4P/c3*1-2(6)3(4)5;1-5(2,3)4/h3*2-3,6H,1H3;(H3,1,2,3,4) |
InChI 键 |
ZPZPOYHVEHBJDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
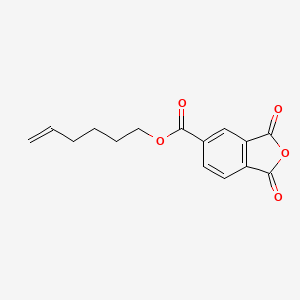
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
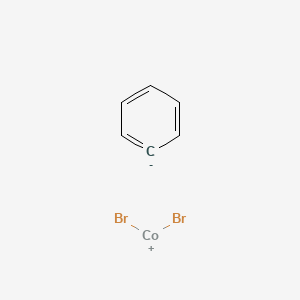
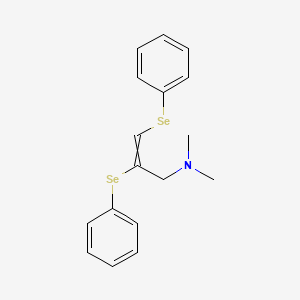
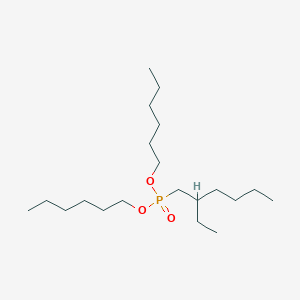
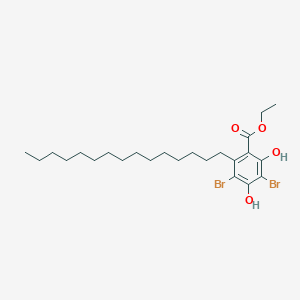
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
